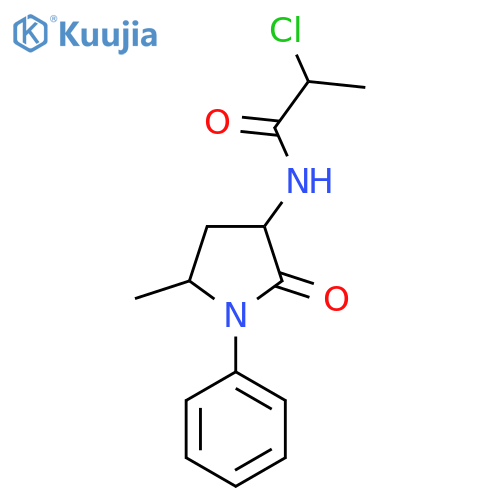

Cas no 2411195-76-9 (2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide)

2411195-76-9 structure

商品名:2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide

2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide 化学的及び物理的性質

名前と識別子

-

- EN300-7560313

- Z1562144761

- 2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide

- 2411195-76-9

-

- インチ: 1S/C14H17ClN2O2/c1-9-8-12(16-13(18)10(2)15)14(19)17(9)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3,(H,16,18)

- InChIKey: DEOBTTJJJFEDPT-UHFFFAOYSA-N

- ほほえんだ: ClC(C)C(NC1C(N(C2C=CC=CC=2)C(C)C1)=O)=O

計算された属性

- せいみつぶんしりょう: 280.0978555g/mol

- どういたいしつりょう: 280.0978555g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 355

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7560313-0.05g |

2-chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide |

2411195-76-9 | 95.0% | 0.05g |

$212.0 | 2025-02-24 |

2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

2411195-76-9 (2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide) 関連製品

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量